molecular formula C21H23NO4S B1671074 Ecadotril CAS No. 112573-73-6

Ecadotril

Cat. No. B1671074
CAS RN: 112573-73-6
M. Wt: 385.5 g/mol
InChI Key: ODUOJXZPIYUATO-LJQANCHMSA-N
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Description

Synthesis Analysis

Ecadotril is a chiral potent and selective inhibitor of neprilysin (or neutral endopeptidase, NEP), which is a membrane-bound zinc metallopeptidase responsible for the inactivation of numerous vasoactive peptides, such as natriuretic peptide, vasoactive intestinal peptide, and bradykinin . Ecadotril acts as a prodrug of the thiorphan .


Molecular Structure Analysis

The molecular formula of Ecadotril is C21H23NO4S . The average mass is 385.477 Da and the mono-isotopic mass is 385.134766 Da . The ChemSpider ID is 54591 .


Chemical Reactions Analysis

Ecadotril is a neutral endopeptidase inhibitor, and its mechanism of action involves the inhibition of the enzyme neutral endopeptidase . This enzyme is responsible for the inactivation of various vasoactive peptides .


Physical And Chemical Properties Analysis

Ecadotril has a density of 1.2±0.1 g/cm3 . Its boiling point is 574.5±50.0 °C at 760 mmHg . The vapor pressure is 0.0±1.6 mmHg at 25°C . The enthalpy of vaporization is 86.1±3.0 kJ/mol . The flashpoint is 301.2±30.1 °C . The index of refraction is 1.579 . The molar refractivity is 106.1±0.3 cm3 .

Mechanism of Action

Target of Action

Ecadotril is a neutral endopeptidase inhibitor . Neutral endopeptidase (NEP), also known as neprilysin, is an enzyme that degrades a variety of peptide hormones . Ecadotril, being the (S)-enantiomer of racecadotril, targets this enzyme .

Mode of Action

Ecadotril, through its active metabolite thiorphan, inhibits the enzyme neutral endopeptidase (NEP), thereby increasing exposure to NEP substrates including enkephalins and atrial natriuretic peptide (ANP) . This inhibition of NEP leads to an increase in the levels of these peptides, which can have various physiological effects .

Biochemical Pathways

The primary biochemical pathway affected by Ecadotril involves the degradation of peptide hormones. By inhibiting NEP, Ecadotril prevents the breakdown of these hormones, leading to increased levels in the body . This can affect various downstream processes, depending on the specific hormones involved .

Pharmacokinetics

Upon oral administration, Ecadotril is rapidly and effectively converted into the active metabolite thiorphan . In a single-dose study, significant inhibition of plasma NEP activity was seen as early as 30 minutes after ingestion .

Result of Action

The molecular and cellular effects of Ecadotril’s action depend on the specific peptide hormones whose levels are increased due to NEP inhibition. For example, increased levels of enkephalins could have analgesic effects, while increased levels of ANP could have effects on blood pressure and fluid balance .

properties

IUPAC Name

benzyl 2-[[(2S)-2-(acetylsulfanylmethyl)-3-phenylpropanoyl]amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO4S/c1-16(23)27-15-19(12-17-8-4-2-5-9-17)21(25)22-13-20(24)26-14-18-10-6-3-7-11-18/h2-11,19H,12-15H2,1H3,(H,22,25)/t19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODUOJXZPIYUATO-LJQANCHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SCC(CC1=CC=CC=C1)C(=O)NCC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)SC[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40861036
Record name Ecadotril
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40861036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

385.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ecadotril

CAS RN

112573-73-6
Record name Ecadotril
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=112573-73-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ecadotril [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112573736
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ecadotril
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40861036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ECADOTRIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6XSR933SRK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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